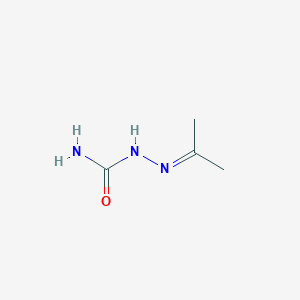

Semi-carbazone d'acétone

Vue d'ensemble

Description

Acetone semicarbazone, also known as Acetone semicarbazone, is a useful research compound. Its molecular formula is C4H9N3O and its molecular weight is 115.13 g/mol. The purity is usually 95%.

The exact mass of the compound Acetone semicarbazone is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.54 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 456. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Acetone semicarbazone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acetone semicarbazone including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

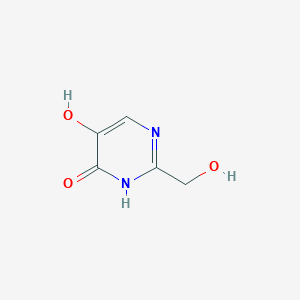

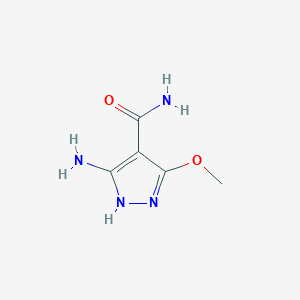

Synthèse de dérivés de pyrazole

La semi-carbazone d'acétone peut être utilisée dans la synthèse de dérivés de pyrazole . Ceci est réalisé en faisant réagir la 4-nitrosémicarbazide avec l'acétylacétone . Les dérivés de pyrazole sont importants car ils possèdent des propriétés biologiques diverses et sont couramment utilisés en chimie pharmaceutique et médicinale .

Formation de composés monocycliques

La réaction de l'acétylacétone avec la semicarbazone et ses dérivés peut entraîner la formation de composés monocycliques tels que le 3,5-diméthyl-N-nitropyrazole-1-carboxamide et la 5-hydroxy-3,5-diméthyl-2-pyrazoline . Ces composés peuvent être étudiés plus en profondeur pour leurs applications potentielles.

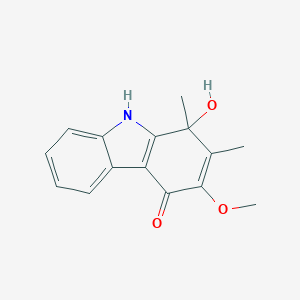

Formation de composés bicycliques

En plus des composés monocycliques, la réaction de l'acétylacétone avec la semicarbazone peut également conduire à la formation de composés bicycliques tels que la bis(3,5-diméthylpyrazole-1-carbonyl)hydrazine . Les structures de ces composés résultants peuvent être validées par des méthodes d'analyse physico-chimiques, y compris la diffraction des rayons X .

Écran d'activité biologique

Les composés nouvellement obtenus à partir de la réaction de l'acétylacétone avec la semicarbazone se sont avérés présenter une forte activité biologique . Cela en fait des candidats potentiels pour des études biologiques et pharmacologiques plus approfondies.

Synthèse de 2-alkylsemicarbazides

La this compound peut être utilisée dans la synthèse de 2-alkylsemicarbazides . Ceci est réalisé par un processus impliquant la préparation de la this compound, son N2-alkylation en présence d'hydrure de sodium et son hydrolyse dans des conditions douces .

Préparation de divers composés azotés

Les sémicarbazides acycliques, qui peuvent être synthétisées à partir de la this compound, sont des réactifs polyvalents couramment utilisés pour la préparation de divers composés acycliques et hétérocycliques contenant de l'azote

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

Acetone semicarbazone primarily targets the lysosomal cysteine protease, cathepsin B . Cathepsin B is an intracellular lysosomal cysteine protease that plays multiple roles in physiological and pathological processes, including intracellular protein turnover, antigen processing, proenzyme activation, hormone maturation, and epidermal homeostasis . Overexpression of cathepsin B has been observed in various malignancies, making it a potential target for therapeutic interventions .

Mode of Action

Acetone semicarbazone interacts with cathepsin B, inhibiting its activity . The compound acts as a competitive inhibitor to cathepsin B . The results of docking experiments show a decrease in energy after ligand–enzyme active site interaction, supporting the designed compounds as inhibitors to cathepsin B .

Biochemical Pathways

Cathepsin B is involved in diverse functions ranging from the generation of antigenic peptides to the turnover of misfolded proteins . Therefore, inhibition of cathepsin B by acetone semicarbazone could potentially impact these processes.

Result of Action

The primary result of acetone semicarbazone’s action is the inhibition of cathepsin B activity . This could potentially lead to alterations in the physiological and pathological processes in which cathepsin B is involved, including protein turnover, antigen processing, and hormone maturation . .

Analyse Biochimique

Biochemical Properties

Acetone semicarbazone has been found to interact with various biomolecules in biochemical reactions . For instance, it has been observed to react with acetylacetone, resulting in new pyrazole derivatives .

Cellular Effects

Acetone semicarbazone has been shown to have significant anticancer activity against Ehrlich ascites carcinoma cells . This suggests that it may influence cell function and impact cellular processes such as cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound has high biological activity, suggesting that it may have long-term effects on cellular function .

Dosage Effects in Animal Models

This suggests that it may have different effects at different dosages, including potential toxic or adverse effects at high doses .

Metabolic Pathways

Given its biochemical interactions, it may interact with various enzymes or cofactors .

Transport and Distribution

Given its biochemical properties, it may interact with various transporters or binding proteins .

Subcellular Localization

Given its biochemical properties and interactions, it may be directed to specific compartments or organelles within the cell .

Propriétés

IUPAC Name |

(propan-2-ylideneamino)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N3O/c1-3(2)6-7-4(5)8/h1-2H3,(H3,5,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQDAJGNZGNZGCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNC(=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9059383 | |

| Record name | 2-(1-Methylethylidene)hydrazinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9059383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110-20-3 | |

| Record name | 2-(1-Methylethylidene)hydrazinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110-20-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetone semicarbazone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110203 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetone semicarbazone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=456 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hydrazinecarboxamide, 2-(1-methylethylidene)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(1-Methylethylidene)hydrazinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9059383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetone semicarbazone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.407 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

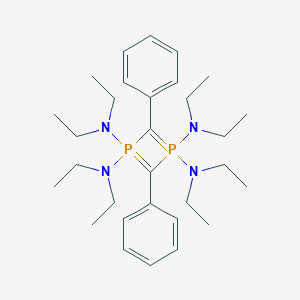

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.